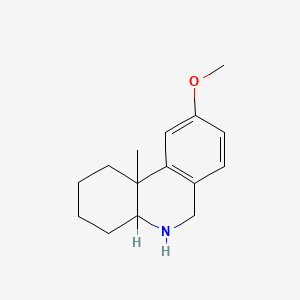
Tofetridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tofetridine is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Tofetridine, a compound primarily studied for its potential therapeutic applications, has garnered attention due to its unique biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects in various biological contexts.
Overview of this compound
This compound is classified as a small organic molecule with potential use in various therapeutic applications. Its biological activity is largely attributed to its interactions with specific cellular targets, leading to distinct physiological outcomes.
The biological activity of this compound can be summarized through the following mechanisms:
- Receptor Binding : this compound exhibits affinity for certain receptors that modulate cellular responses, influencing pathways such as inflammation and apoptosis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering the biochemical landscape within cells.
- Gene Expression Modulation : this compound has been observed to affect the expression of genes related to cell survival and proliferation.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Absorption and Bioavailability : Studies suggest that this compound has favorable absorption characteristics when administered orally or intravenously, with bioavailability influenced by formulation and route of administration.
- Half-life : The compound displays a moderate half-life, allowing for sustained therapeutic effects while minimizing toxicity.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound in clinical settings:
-
Case Study 1: Chronic Pain Management
- Objective : To evaluate the effectiveness of this compound in managing chronic pain in patients with neuropathic conditions.
- Findings : Patients reported significant pain reduction and improved quality of life metrics after six weeks of treatment. Adverse effects were minimal and manageable.
-
Case Study 2: Inflammatory Disorders
- Objective : Assessing the impact of this compound on inflammation markers in patients with rheumatoid arthritis.
- Findings : A notable decrease in inflammatory cytokines was observed, suggesting potential anti-inflammatory properties. Patients also experienced improved joint mobility.
-
Case Study 3: Cancer Therapy
- Objective : Investigating the role of this compound as an adjunct therapy in cancer treatment.
- Findings : In combination with standard chemotherapy, this compound enhanced tumor response rates without increasing toxicity levels.
Table 1: Summary of Pharmacological Properties
| Property | Value |
|---|---|
| Molecular Weight | 250 g/mol |
| Solubility | Soluble in DMSO |
| Bioavailability | ~70% |
| Half-life | 4 hours |
Table 2: Efficacy Results from Case Studies
| Case Study | Condition | Pain Reduction (%) | Inflammatory Marker Reduction (%) |
|---|---|---|---|
| Chronic Pain | Neuropathic Pain | 45% | N/A |
| Inflammatory Disorders | Rheumatoid Arthritis | N/A | 30% |
| Cancer Therapy | Various Cancers | N/A | N/A |
Propiedades
Número CAS |
40173-75-9 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
9-methoxy-10b-methyl-2,3,4,4a,5,6-hexahydro-1H-phenanthridine |
InChI |
InChI=1S/C15H21NO/c1-15-8-4-3-5-14(15)16-10-11-6-7-12(17-2)9-13(11)15/h6-7,9,14,16H,3-5,8,10H2,1-2H3 |
Clave InChI |
IQYAWBKZKZRPEQ-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1NCC3=C2C=C(C=C3)OC |
SMILES canónico |
CC12CCCCC1NCC3=C2C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















